molecular formula C12H11N5O2S B11837513 9-Tosyl-9H-purin-6-amine CAS No. 30955-07-8

9-Tosyl-9H-purin-6-amine

Cat. No.: B11837513
CAS No.: 30955-07-8
M. Wt: 289.32 g/mol
InChI Key: ANALZTZFWPGIRH-UHFFFAOYSA-N
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Description

9-Tosyl-9H-purin-6-amine is a derivative of purine, a bicyclic aromatic compound composed of a pyrimidine ring fused to an imidazole ring This compound is characterized by the presence of a tosyl group at the 9-position and an amine group at the 6-position

Preparation Methods

The synthesis of 9-Tosyl-9H-purin-6-amine typically involves the tosylation of 9H-purin-6-amine. One common method includes the reaction of 9H-purin-6-amine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Chemical Reactions Analysis

9-Tosyl-9H-purin-6-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, methanol, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Tosyl-9H-purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Tosyl-9H-purin-6-amine, particularly in its antiviral activity, involves the degradation of the sulfonamide bond at the 9-position. This degradation leads to the formation of sulfonylation species that mediate the compound’s inhibitory effects on viral replication. The exact molecular targets and pathways are still under investigation, but the compound’s instability in biological media is closely related to its activity .

Comparison with Similar Compounds

9-Tosyl-9H-purin-6-amine can be compared with other purine derivatives such as:

The uniqueness of this compound lies in its tosyl group, which imparts specific chemical reactivity and biological activity, distinguishing it from other purine derivatives.

Properties

CAS No.

30955-07-8

Molecular Formula

C12H11N5O2S

Molecular Weight

289.32 g/mol

IUPAC Name

9-(4-methylphenyl)sulfonylpurin-6-amine

InChI

InChI=1S/C12H11N5O2S/c1-8-2-4-9(5-3-8)20(18,19)17-7-16-10-11(13)14-6-15-12(10)17/h2-7H,1H3,(H2,13,14,15)

InChI Key

ANALZTZFWPGIRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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